molecular formula C18H15N3O B3408624 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 877808-12-3

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3408624
CAS No.: 877808-12-3
M. Wt: 289.3 g/mol
InChI Key: UVGHUFLOXDQJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .

Mechanism of Action

Target of Action

6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline primarily targets DNA. This compound is known to intercalate into the DNA helix, which disrupts essential processes for DNA replication and transcription . By inserting itself between the base pairs of the DNA double helix, it interferes with the normal function of the genetic material.

Mode of Action

The interaction of this compound with DNA involves intercalation, where the compound inserts itself between the stacked base pairs of the DNA double helix. This intercalation disrupts the hydrogen bonding and base stacking interactions, leading to structural distortions in the DNA . These distortions can inhibit the binding of DNA polymerases and other proteins necessary for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway. By intercalating into DNA, this compound inhibits the progression of the replication fork, preventing the synthesis of new DNA strands . This inhibition can trigger the DNA damage response pathways, leading to the activation of p53 and other tumor suppressor proteins, which can induce cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and therapeutic efficacy. The compound is likely to be absorbed through passive diffusion due to its lipophilic nature. Once absorbed, it can be distributed throughout the body, potentially crossing cell membranes to reach its target in the nucleus. Metabolism may involve hepatic enzymes, leading to the formation of various metabolites. Excretion is likely to occur via the renal and biliary systems .

Result of Action

At the molecular level, the intercalation of this compound into DNA results in the inhibition of DNA replication and transcription. This leads to the accumulation of DNA damage and activation of the DNA damage response pathways. At the cellular level, these effects can result in cell cycle arrest, apoptosis, and inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by pH, temperature, and the presence of metabolic enzymes. Additionally, the local cellular environment, including the availability of DNA and the presence of competing molecules, can impact the compound’s ability to intercalate into DNA and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production methods for 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline are not well-documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indoloquinoxaline derivatives .

Properties

IUPAC Name

9-methoxy-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGHUFLOXDQJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 3
Reactant of Route 3
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 4
Reactant of Route 4
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 5
Reactant of Route 5
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 6
Reactant of Route 6
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.